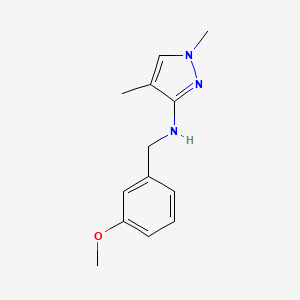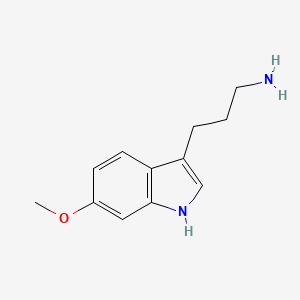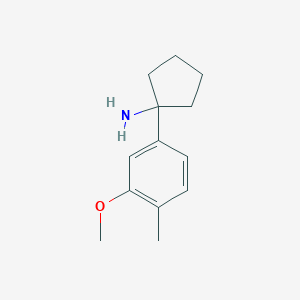![molecular formula C15H23N5 B11738321 1-cyclopentyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11738321.png)
1-cyclopentyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine with a carbonyl system, followed by further functionalization steps. One common method includes the reaction of 1-cyclopentyl-1H-pyrazole with 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines and thiols
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced amine derivatives, and various substituted pyrazole compounds .
Scientific Research Applications
1-cyclopentyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and autoimmune disorders.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to reduced production of pro-inflammatory mediators such as prostaglandins and nitric oxide . This inhibition is achieved through binding to the active sites of these enzymes, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopentyl-4-nitrosopiperazine
- 1-cyclopentyl-3-(4-isopropylphenyl)urea
- 4-cyclopentyl-naphthalen-1-ylamine
Uniqueness
Compared to similar compounds, 1-cyclopentyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine exhibits unique structural features that enhance its biological activity and specificity. Its dual pyrazole rings provide a versatile scaffold for further functionalization, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C15H23N5 |
|---|---|
Molecular Weight |
273.38 g/mol |
IUPAC Name |
1-cyclopentyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C15H23N5/c1-3-19-10-13(12(2)18-19)8-16-14-9-17-20(11-14)15-6-4-5-7-15/h9-11,15-16H,3-8H2,1-2H3 |
InChI Key |
XBDINUOBWNWGEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2=CN(N=C2)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11738243.png)
![ethyl N-[3-hydroxy-2-(morpholin-4-yliminomethyl)but-2-enoyl]carbamate](/img/structure/B11738251.png)
![2-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11738261.png)
![1-(2,2-difluoroethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11738263.png)
amine](/img/structure/B11738272.png)
![N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738273.png)
![1,4-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11738274.png)
![(E)-6-((Dimethylamino)methylene)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B11738278.png)

![butyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738284.png)
![1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11738285.png)

![1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11738300.png)

